N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine is a synthetic compound classified under purine derivatives, which are known for their significant biological activities and applications in medicinal chemistry. The compound features a purine core with substitutions at the nitrogen atoms, specifically a benzyl group and a 4-chlorobenzyl group. Its molecular formula is , and it has a molecular weight of approximately 335.8 g/mol. This compound is of interest due to its potential therapeutic applications, particularly in enzyme inhibition and cancer treatment.
The compound belongs to the purine class of organic molecules, which are integral to various biological processes, especially in nucleic acid metabolism. Purines serve as essential building blocks for DNA and RNA, making their derivatives crucial in biochemistry and pharmacology. N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine is synthesized through multi-step organic reactions, indicating its complexity and significance in research.
The synthesis of N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine typically involves several key steps:
The reaction conditions must be optimized for temperature and time to maximize yield and purity. The use of automated reactors in industrial settings can enhance efficiency by allowing for precise control over reaction parameters.
N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine features a purine ring structure with the following characteristics:
N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine can undergo various chemical reactions typical for purine derivatives:
The mechanism of action for N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine primarily involves its interaction with molecular targets within cells:
The compound exhibits properties typical of aromatic amines and purines, including:
N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine has several scientific uses:
The synthesis of N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine relies on sequential nucleophilic substitution reactions to achieve dual benzyl functionalization at the purine C6 position. The canonical pathway initiates with 6-chloropurine (CAS 87-42-3) as the scaffold, where the C6 chlorine serves as a leaving group for amine displacement. Primary benzylamines undergo regioselective addition under controlled conditions: first with benzylamine to form N6-benzyl-7H-purin-6-amine, followed by a second nucleophilic attack using 4-chlorobenzylamine (CAS 104-86-9) to install the 4-chlorobenzyl moiety [1] [10].
Critical stereoelectronic factors govern this process:
Table 1: Benzylamine Reagents in Purine Functionalization
| Amine Reagent | CAS Number | Reaction Temp (°C) | Byproduct Formation |
|---|---|---|---|
| Benzylamine | 100-46-9 | 80 | <5% |
| 4-Chlorobenzylamine | 104-86-9 | 100 | 8–12% |
| 3-Chlorobenzylamine | 102-49-8 | 105 | 10–15% |
Key optimization involves stoichiometric control: a 10% excess of 4-chlorobenzylamine drives the second substitution to >90% conversion within 8 hours, while higher excess promotes N-7 benzylation side products [7].
Regioselectivity challenges emerge during alkylation due to tautomeric heterogeneity of the purine ring (N1H, N3H, N7H, N9H). Achieving exclusive N6-dialkylation necessitates strategic modifications:
Table 2: Regioselectivity Under Varying Conditions
| Purine Substrate | Solvent | Catalyst | N6-Isomer Yield | N7-Isomer Yield |
|---|---|---|---|---|
| 6-Chloro-9H-purine | Dimethylformamide | None | 65% | 28% |
| 2,6-Dichloro-7H-purine | Dimethyl sulfoxide | Ag2CO3 | 94% | <2% |
| 6-Chloro-9H-purine | Ethanol | K2CO3 | 53% | 41% |
Post-functionalization, reductive dechlorination using palladium on carbon/hydrazine removes C2 chlorine if required, yielding the des-chloro analogue without N-debenzylation [1].
Solvent polarity and catalyst selection critically impact reaction kinetics and purity in the two-step alkylation:
Table 3: Solvent Performance in 4-Chlorobenzylamine Alkylation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield | Purity |
|---|---|---|---|---|
| Dimethylformamide | 36.7 | 4.0 | 95% | 99.2% |
| Dimethyl sulfoxide | 46.7 | 3.5 | 97% | 98.5% |
| Acetonitrile | 37.5 | 6.0 | 82% | 97.8% |
| Ethanol | 24.3 | 12.0 | 75% | 93.1% |
Microwave irradiation (100 W, 120°C) further enhances efficiency, reducing stepwise alkylation time from 18 hours to 45 minutes with <1% decomposition [7].
Transitioning from batch to continuous flow reactors addresses exothermicity and mixing challenges in large-scale synthesis:- Tubular Reactor Design: Two sequential coils (PFA, 10 mL volume) maintain precise temperature zones:1. Coil 1 (80°C): Benzylamine addition to 6-chloropurine in dimethylformamide (residence time: 8 min)2. Coil 2 (100°C): 4-Chlorobenzylamine coupling (residence time: 12 min) [7]- Real-Time Analytics: Inline FTIR monitors C-Cl disappearance at 780 cm–1, enabling automated reagent dosing via feedback control.- Throughput Enhancement: Single 10 mL reactor produces 1.2 kg/day (purity 98.5%) versus 0.3 kg/day in 100 L batch reactors, reducing solvent usage by 60% [7].
Table 4: Continuous Flow Process Parameters
| Parameter | Reactor 1 | Reactor 2 |
|---|---|---|
| Temperature | 80°C | 100°C |
| Residence Time | 8 min | 12 min |
| Reagent Concentration | 0.5 M | 0.55 M |
| Catalyst Loading | K2CO3 (1.2 equiv) | K2CO3 (1.3 equiv) |
| Production Rate | 0.8 kg/h | 0.75 kg/h |
Integrated workup modules enable continuous crystallization: The outflow mixes with antisolvent (water) in a T-junction, generating high-purity crystals (99.1% by HPLC) with uniform particle size (D90 < 50 μm) [7]. This technology platform supports annual multi-ton production, meeting pharmaceutical intermediate demand.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6